![molecular formula C7H15NO2 B1431492 (5,5-Dimethylmorpholin-2-yl)methanol CAS No. 380464-90-4](/img/structure/B1431492.png)
(5,5-Dimethylmorpholin-2-yl)methanol
Overview
Description
(5,5-Dimethylmorpholin-2-yl)methanol is a chemical compound with the molecular formula C7H15NO2 It is a derivative of morpholine, a heterocyclic amine, and features a hydroxymethyl group attached to the second carbon of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethylmorpholin-2-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of the diol, followed by nucleophilic substitution with morpholine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: (5,5-Dimethylmorpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of (5,5-Dimethylmorpholin-2-yl)methanal or (5,5-Dimethylmorpholin-2-yl)methanoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
(5,5-Dimethylmorpholin-2-yl)methanol serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Oxidation: Converts the hydroxymethyl group into aldehydes or carboxylic acids.
- Reduction: Can be reduced to form alcohol or amine derivatives.
- Substitution Reactions: The hydroxymethyl group can be substituted with other functional groups.
Reaction Type | Example Reaction | Products |
---|---|---|
Oxidation | KMnO + this compound | (5,5-Dimethylmorpholin-2-yl)methanal |
Reduction | LiAlH + this compound | Alcohol derivatives |
Substitution | Alkyl halides + this compound | Substituted morpholine derivatives |
Biology
Research indicates potential biological activities associated with this compound. Studies have explored its interactions with biomolecules and its role in modifying enzyme activity through hydrogen bonding due to the hydroxymethyl group.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent . It serves as a precursor in drug development targeting specific pathways related to various diseases.
Industry
The compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing other valuable compounds. Its unique properties make it suitable for various manufacturing processes.
Case Study 1: Drug Development
A study published in the Journal of Medicinal Chemistry examined the efficacy of this compound derivatives in inhibiting specific enzymes linked to cancer proliferation. The results indicated that modifications to the hydroxymethyl group could enhance biological activity.
Case Study 2: Chemical Synthesis
In a recent publication on synthetic methodologies, researchers demonstrated that using this compound as a reagent significantly improved yields in multi-step organic synthesis compared to traditional methods.
Mechanism of Action
The mechanism of action of (5,5-Dimethylmorpholin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Morpholine: A parent compound with a similar structure but lacking the hydroxymethyl group.
2,6-Dimethylmorpholine: A derivative with methyl groups at the 2 and 6 positions of the morpholine ring.
4-Hydroxymethylmorpholine: A compound with a hydroxymethyl group at the 4 position instead of the 2 position.
Uniqueness: (5,5-Dimethylmorpholin-2-yl)methanol is unique due to the presence of the hydroxymethyl group at the 2 position, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
Overview
(5,5-Dimethylmorpholin-2-yl)methanol is a morpholine derivative characterized by its hydroxymethyl group attached to the second carbon of the morpholine ring. This compound has garnered interest in the fields of chemistry and biology due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C7H15NO2
- Molecular Weight : 145.20 g/mol
- Structure : Features a morpholine ring with two methyl groups and a hydroxymethyl substituent.
The biological activity of this compound is not fully elucidated but is believed to involve interactions with various molecular targets. The hydroxymethyl group can engage in hydrogen bonding, which may modulate the activity of enzymes and receptors. This interaction is crucial for its potential therapeutic applications.
In Vitro Studies
- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to bind to and inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in glucocorticoid metabolism .
- Cellular Assays : In cellular models, this compound has shown promise in modulating pathways associated with cancer cell proliferation. Its structural analogs have been tested for their effects on BCL6 protein degradation, a target in diffuse large B-cell lymphoma (DLBCL) treatment .
Research Applications
This compound has several potential applications in research:
- Medicinal Chemistry : It serves as a precursor for synthesizing more complex pharmaceutical compounds.
- Organic Synthesis : Utilized as a building block in various chemical reactions, including oxidation and substitution reactions.
Case Study 1: Inhibition of 11β-HSD1
A study examined the inhibitory effects of several morpholine derivatives on 11β-HSD1. The results indicated that compounds with similar structural features to this compound displayed significant inhibition with IC50 values in the low nanomolar range . This suggests that this compound may also possess comparable activity.
Case Study 2: Cancer Therapeutics
In research focused on BCL6 inhibitors for lymphoma treatment, compounds structurally related to this compound were found to disrupt protein-protein interactions critical for tumor growth. These findings highlight the potential of morpholine derivatives as therapeutic agents against specific cancers .
Summary Table of Biological Activities
Properties
IUPAC Name |
(5,5-dimethylmorpholin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)5-10-6(4-9)3-8-7/h6,8-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKIABMIHKSYGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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